molecular formula C22H23ClO2P+ B12060987 Carbethoxymethyl triphenylphosphonium chloride

Carbethoxymethyl triphenylphosphonium chloride

Katalognummer: B12060987
Molekulargewicht: 385.8 g/mol
InChI-Schlüssel: DJGHVEPNEJKZBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound is typically used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Carbethoxymethyl triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with ethyl bromoacetate in situ in the same reaction vessel . This method effectively provides a one-pot preparation for the α-acylmethylenephosphorane from triphenylphosphine and allows facile incorporation of various esters.

Industrial Production Methods: The industrial production of this compound typically involves the use of large-scale reactors where triphenylphosphine and ethyl bromoacetate are reacted under controlled conditions to ensure high yield and purity. The reaction is carried out at elevated temperatures and may involve the use of solvents such as acetone to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions: Carbethoxymethyl triphenylphosphonium chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a phosphonium salt with an amine group.

Wissenschaftliche Forschungsanwendungen

Carbethoxymethyl triphenylphosphonium chloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of carbethoxymethyl triphenylphosphonium chloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The triphenylphosphonium group can stabilize positive charges, making it a useful intermediate in various organic reactions . The compound can also target specific molecular pathways, such as mitochondrial pathways, due to its ability to accumulate in mitochondria.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Carbethoxymethyl triphenylphosphonium chloride is unique due to its specific ethoxycarbonylmethyl group, which provides distinct reactivity and stability compared to other triphenylphosphonium compounds. This uniqueness makes it particularly useful in specific organic synthesis applications and research studies.

Eigenschaften

Molekularformel

C22H23ClO2P+

Molekulargewicht

385.8 g/mol

IUPAC-Name

(2-ethoxy-2-oxoethyl)-triphenylphosphanium;hydrochloride

InChI

InChI=1S/C22H22O2P.ClH/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;

InChI-Schlüssel

DJGHVEPNEJKZBF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.